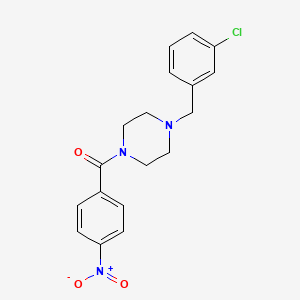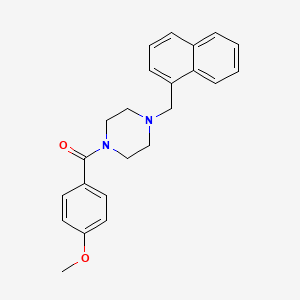
1-(4-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine
Descripción general
Descripción
1-(4-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine, also known as NAP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. NAP is a piperazine derivative that has been shown to exhibit neuroprotective properties and has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(4-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to exert its neuroprotective effects through multiple pathways. This compound has been shown to activate the Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which can lead to improved neuronal function and survival. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor, a protein that is involved in neuronal growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine in lab experiments is its neuroprotective properties, which can help to preserve neuronal function and prevent cell death. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine. One area of interest is the potential use of this compound in treating other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential targets for therapeutic intervention. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
1-(4-methoxybenzoyl)-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to exhibit neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. Additionally, this compound has been investigated for its potential use in treating Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke.
Propiedades
IUPAC Name |
(4-methoxyphenyl)-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-27-21-11-9-19(10-12-21)23(26)25-15-13-24(14-16-25)17-20-7-4-6-18-5-2-3-8-22(18)20/h2-12H,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNMTPBTZSNKFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



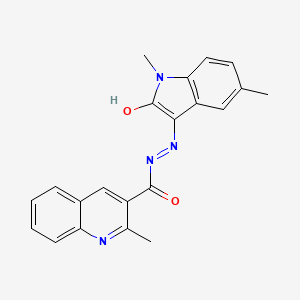
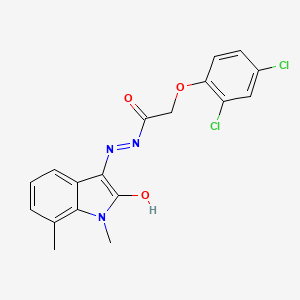
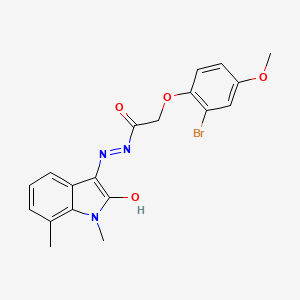
![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3462761.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B3462773.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-methoxy-2-naphthamide](/img/structure/B3462785.png)

![dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate](/img/structure/B3462801.png)

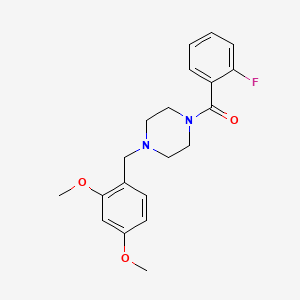
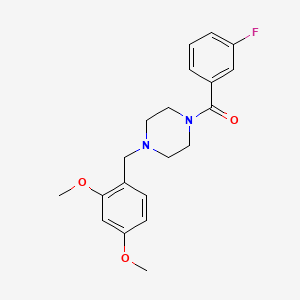
![1-(2-furoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3462823.png)

